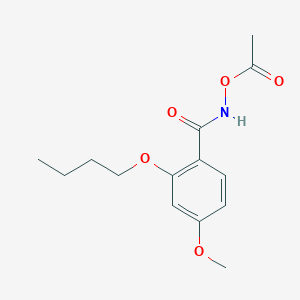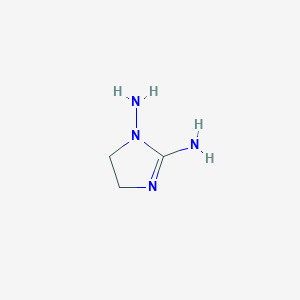
Acetyl-L-carnitine hydrochloride
Descripción general
Descripción
Clorhidrato de O-Acetil-L-carnitina: es un derivado natural de la L-carnitina, un derivado de aminoácido. Es una forma acetilada de L-carnitina y es conocido por su papel en el metabolismo energético, particularmente en el transporte de ácidos grasos a las mitocondrias para la producción de energía . Este compuesto se utiliza ampliamente en suplementos dietéticos y tiene diversas aplicaciones en medicina e investigación.
Mecanismo De Acción
El mecanismo de acción principal del clorhidrato de O-Acetil-L-carnitina involucra su papel como donante de acetilo. Facilita el transporte de ácidos grasos a la matriz mitocondrial, donde sufren β-oxidación para producir energía . Además, mejora la síntesis de acetilcolina, un neurotransmisor, donando grupos acetilo a la coenzima A . Este doble papel en el metabolismo energético y la síntesis de neurotransmisores subyace a su potencial terapéutico en diversas afecciones neurológicas.
Análisis Bioquímico
Biochemical Properties
Acetyl-L-carnitine hydrochloride serves as a substrate for important reactions in which it accepts and gives up an acyl group . It interacts with enzymes such as carnitine acetyltransferase, which is involved in the reaction: acetyl-CoA + carnitine ⇌ CoA + acetyl-L-carnitine . This reaction is essential for the transport of fatty acids into the mitochondria .
Cellular Effects
This compound influences cell function by facilitating the transport of fatty acids into the mitochondria, which is crucial for cellular metabolism . It also plays a role in cell signaling pathways and gene expression . For instance, it has been shown to activate phosphoinositol-3 kinase, protein kinase G, and ERK1/2 signaling pathways, which are important in neuronal cell survival and differentiation processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in fatty acid metabolism. It facilitates the transfer of fatty acids from the cytosol to the mitochondria during beta-oxidation . This process involves binding interactions with biomolecules like enzymes and coenzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown neuroprotective effects over time . It has been observed to reduce cellular stress responses and neurotoxicity in neuron-like PC12 cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exert neuroprotective and anticonvulsant effects in a kainate murine model of temporal lobe epilepsy .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes such as carnitine acetyltransferase and coenzymes like CoA in this process .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters . It is used by the body to transport fatty acids into the mitochondria for breakdown and energy production .
Subcellular Localization
This compound is localized in the mitochondria of cells, where it plays a key role in importing acyl-CoA . It is then transported out of the mitochondria and into the cytosol, leaving free CoA inside the mitochondria ready to accept new import of fatty acid chains .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del clorhidrato de O-Acetil-L-carnitina típicamente involucra la acetilación de la L-carnitina. Un método común incluye la reacción de L-carnitina con anhídrido acético en presencia de un catalizador. La reacción se lleva a cabo a temperaturas elevadas, generalmente alrededor de 80 °C, durante varias horas . El producto luego se purifica mediante cristalización y filtración.
Métodos de producción industrial: En entornos industriales, la producción de clorhidrato de O-Acetil-L-carnitina a menudo involucra el uso de ácido acético glacial y cloruro de acetilo. La reacción se lleva a cabo a altas temperaturas (118-130 °C) para asegurar una acetilación completa . El producto resultante luego se somete a secado al vacío para obtener un compuesto de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de O-Acetil-L-carnitina experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar carnitina y acetil-CoA.
Reducción: Puede reducirse de nuevo a L-carnitina.
Sustitución: El grupo acetilo puede ser sustituido por otros grupos funcionales bajo condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: El cloruro de acetilo y el anhídrido acético se utilizan comúnmente para reacciones de acetilación.
Productos principales formados:
Oxidación: Carnitina y acetil-CoA.
Reducción: L-carnitina.
Sustitución: Varios derivados acetilados dependiendo del sustituyente utilizado.
Aplicaciones Científicas De Investigación
El clorhidrato de O-Acetil-L-carnitina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como precursor para la síntesis de otros compuestos acetilados.
Comparación Con Compuestos Similares
Compuestos similares:
L-Carnitina: La forma no acetilada, principalmente involucrada en el transporte de ácidos grasos.
Acetil-L-carnitina: Similar al clorhidrato de O-Acetil-L-carnitina pero sin el grupo clorhidrato.
Propionil-L-carnitina: Otro derivado con un grupo propionilo en lugar de un grupo acetilo.
Singularidad: El clorhidrato de O-Acetil-L-carnitina es único debido a su mayor capacidad para cruzar la barrera hematoencefálica, lo que lo hace más eficaz para mejorar la función cognitiva en comparación con otras formas de carnitina . Su grupo acetilo también le permite participar en la síntesis de acetilcolina, brindando beneficios adicionales en la salud neurológica .
Propiedades
Número CAS |
5080-50-2 |
|---|---|
Fórmula molecular |
C9H18NO4.Cl C9H18ClNO4 |
Peso molecular |
242.71 g/mol |
Nombre IUPAC |
(3R)-3-(2,2,2-trideuterioacetyl)oxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i1D3; |
Clave InChI |
JATPLOXBFFRHDN-SPMMGKNWSA-N |
SMILES |
CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl |
SMILES canónico |
CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
melting_point |
145 °C |
Key on ui other cas no. |
5080-50-2 |
Descripción física |
Solid |
Pictogramas |
Irritant |
Solubilidad |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Sinónimos |
(2R)-2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium Chloride; 2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium, , chloride, (R)-; Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, chloride, acetate, (-)- (8CI); Acetyl L-carnitine hydro |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)


![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)



